molecular formula C15H13ClO2 B7964123 Methyl 4-(3-chloro-4-methylphenyl)benzoate

Methyl 4-(3-chloro-4-methylphenyl)benzoate

Cat. No.: B7964123
M. Wt: 260.71 g/mol
InChI Key: GWFKPYBSVODJKY-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-methylphenyl)benzoate is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a chloromethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-4-methylphenyl)benzoate typically involves the esterification of 4-(3-chloro-4-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-methylphenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-(3-chloro-4-methylphenyl)benzyl alcohol.

    Oxidation: Formation of 4-(3-chloro-4-methylphenyl)benzoic acid.

Scientific Research Applications

Methyl 4-(3-chloro-4-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-4-methylphenyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-methylbenzoate
  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 4-nitro-3-methylbenzoate

Uniqueness

Methyl 4-(3-chloro-4-methylphenyl)benzoate is unique due to the presence of both a chloromethylphenyl group and a methyl ester group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemistry and related sciences.

Properties

IUPAC Name

methyl 4-(3-chloro-4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-3-4-13(9-14(10)16)11-5-7-12(8-6-11)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKPYBSVODJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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